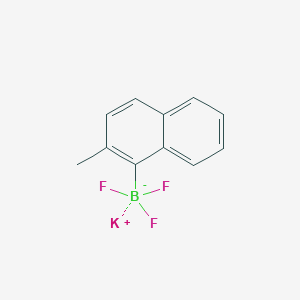
(R)-2-Amino-2-(pyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(pyrazin-2-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with amino alcohols. One common method is the reductive amination of pyrazine-2-carbaldehyde with ®-2-aminoethanol under hydrogenation conditions using a catalyst such as palladium on carbon . Another approach involves the nucleophilic substitution of pyrazine-2-chloride with ®-2-aminoethanol in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(pyrazin-2-yl)ethanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(pyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Raney nickel, palladium on carbon
Substitution: Acyl chlorides, anhydrides, bases like potassium carbonate
Major Products
Oxidation: Pyrazin-2-ylacetaldehyde
Reduction: ®-2-Amino-2-(piperazin-2-yl)ethanol
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
®-2-Amino-2-(pyrazin-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(pyrazin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(pyrazin-2-yl)ethanol: The enantiomer of ®-2-Amino-2-(pyrazin-2-yl)ethanol, with similar chemical properties but different biological activities due to chirality.
2-Amino-2-(pyridin-2-yl)ethanol: A compound with a pyridine ring instead of a pyrazine ring, exhibiting different reactivity and biological properties.
2-Amino-2-(quinolin-2-yl)ethanol: A compound with a quinoline ring, showing distinct pharmacological profiles.
Uniqueness
®-2-Amino-2-(pyrazin-2-yl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which enable diverse chemical reactivity and biological interactions. Its pyrazine ring also imparts specific electronic properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-5(4-10)6-3-8-1-2-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1 |
InChI Key |
GPPSMTQRFHCIEZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[C@H](CO)N |
Canonical SMILES |
C1=CN=C(C=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)











